N-[(2Z,5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound that features both indole and thiazolidine moieties. The compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the condensation of thiocarbohydrazide with substituted isatin in aqueous ethanol . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups onto the indole or thiazolidine rings.
Scientific Research Applications
N-[(2Z)-5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole and thiazolidine moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide
- 2-Cyano-N-acetamide
- Thiazole derivatives
Uniqueness
N-[(2Z)-5-[(3Z)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its combined indole and thiazolidine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H11N3O4S |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H11N3O4S/c1-7(19)16-15-17-13(21)12(23-15)11-9-5-3-4-6-10(9)18(8(2)20)14(11)22/h3-6H,1-2H3,(H,16,17,19,21)/b12-11- |
InChI Key |
DJCDBKUJPRKORV-QXMHVHEDSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C(=O)C)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=C2C3=CC=CC=C3N(C2=O)C(=O)C)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.